5-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(1,3-BENZODIOXOL-5-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzodioxole group, a chlorobenzoyl group, a hydroxy group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, including the formation of the benzodioxole and pyridyl groups, followed by the introduction of the chlorobenzoyl and hydroxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-BENZODIOXOL-5-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorobenzoyl group can be reduced to a benzyl alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chlorobenzoyl group may produce a benzyl alcohol.
Scientific Research Applications
5-(1,3-BENZODIOXOL-5-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,3-BENZODIOXOL-5-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(1,3-BENZODIOXOL-5-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE include:
- 5-(1,3-BENZODIOXOL-5-YL)-4-(4-METHYLBENZOYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 5-(1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(1,3-BENZODIOXOL-5-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H15ClN2O5 |
---|---|
Molecular Weight |
434.8 g/mol |
IUPAC Name |
(4E)-5-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H15ClN2O5/c24-15-6-3-13(4-7-15)21(27)19-20(14-5-8-17-18(10-14)31-12-30-17)26(23(29)22(19)28)16-2-1-9-25-11-16/h1-11,20,27H,12H2/b21-19+ |
InChI Key |
AYQBXMXWBWHFIV-XUTLUUPISA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3/C(=C(/C4=CC=C(C=C4)Cl)\O)/C(=O)C(=O)N3C5=CN=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C(=O)N3C5=CN=CC=C5 |
Origin of Product |
United States |
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